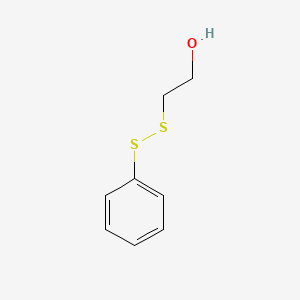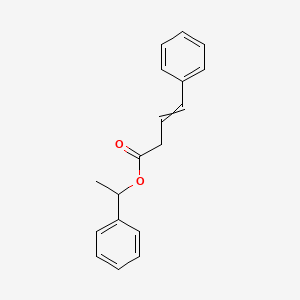
2-(2,4-Dinitrophenyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)butanedioic acid is an organic compound that features a butanedioic acid backbone with a 2,4-dinitrophenyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)butanedioic acid can be synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine . The reaction typically involves the formation of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are then further processed to yield the desired compound . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)butanedioic acid undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound can react with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.
Condensation Reactions: The reaction with aldehydes or ketones results in the formation of hydrazones, with water being eliminated as a byproduct.
Common Reagents and Conditions
. The reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their bright orange or yellow color .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)butanedioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)butanedioic acid involves its ability to act as a protonophore, shuttling protons across biological membranes . This disrupts the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP . This mechanism is similar to that of 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar reactions to form hydrazones.
Dialkyl (2Z)-2-hydroxybut-2-enedioates: Precursors in the synthesis of 2-(2,4-Dinitrophenyl)butanedioic acid.
2,4-Dinitrophenol: Shares a similar mechanism of action as a protonophore.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as a protonophore and disrupt cellular processes makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63508-58-7 |
|---|---|
Fórmula molecular |
C10H8N2O8 |
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H8N2O8/c13-9(14)4-7(10(15)16)6-2-1-5(11(17)18)3-8(6)12(19)20/h1-3,7H,4H2,(H,13,14)(H,15,16) |
Clave InChI |
JUQRJBZNWUKNOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


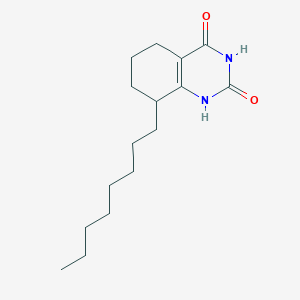
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
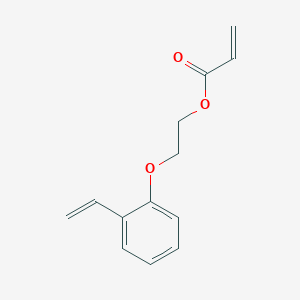
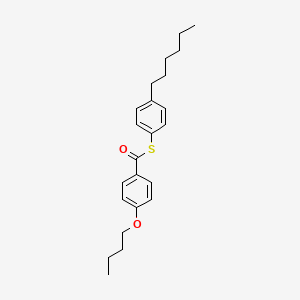
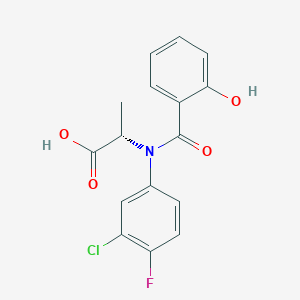
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
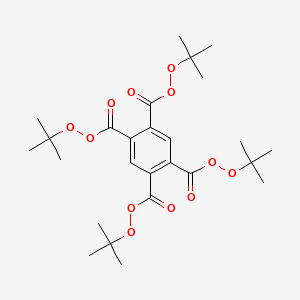

![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

